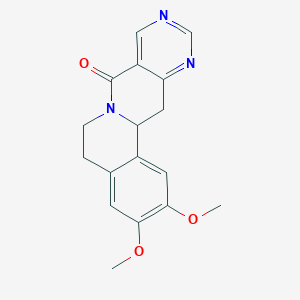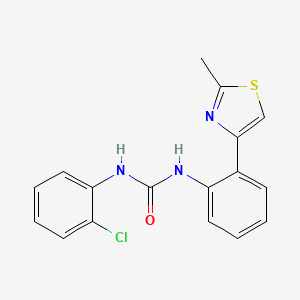![molecular formula C9H16ClNO2 B2897070 (1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride CAS No. 2375248-09-0](/img/structure/B2897070.png)
(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple rings in its structure . It contains elements of carbon, hydrogen, oxygen, and nitrogen, which are common in organic compounds .
Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, as indicated by the “tricyclo” in its name . The numbers following “tricyclo” give information about the size and connectivity of these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity . Without more specific information about this compound, it’s difficult to provide these properties.Wissenschaftliche Forschungsanwendungen
Optically Active Polymer Precursor
This compound serves as a precursor for creating optically active polymers due to its symmetrical structure. Monomers derived from this compound can undergo polymerization through two mechanisms: ring-opening metathesis polymerization (ROMP) and addition polymerization . This dual-polymerization capability is significant for synthesizing materials with specific optical properties, which are valuable in fields like photonics and drug delivery systems.
Synthesis of Norbornene-Type Monomers
The compound is utilized in the synthesis of new norbornene-type monomers. These monomers are important for producing high-performance polymers with applications in coatings, adhesives, and the automotive industry. The ability to derive such monomers from industrially available compounds makes this process economically viable and environmentally friendly .
Building Blocks for Peptidomimetics
Due to its rigid scaffold, the compound is a promising candidate for β-turn-inducing building blocks in peptidomimetics . Peptidomimetics are molecules that mimic the structure and function of peptides and are used in the development of new therapeutic agents. They can provide stability against enzymatic degradation and improve bioavailability.
Chiral Auxiliaries in Asymmetric Organocatalysis
The compound’s chiral centers make it suitable for use as chiral auxiliaries in asymmetric organocatalysis . Asymmetric organocatalysis is a technique used to induce chirality during chemical reactions. This is crucial for the synthesis of enantiomerically pure substances, which is a key concern in the pharmaceutical industry.
High Molecular Weight Polymer Synthesis
It has been reported that the compound can be polymerized to form high molecular weight, soluble, and amorphous polymers . Such polymers have a range of applications, including the creation of novel materials with unique mechanical, thermal, and chemical properties.
Gas Separation Membranes
Polymers derived from this compound have potential applications in gas separation technologies. The polymers’ unique structure could allow for selective permeability, making them suitable for use in membranes that separate gases like carbon dioxide from industrial emissions .
Eigenschaften
IUPAC Name |
(1R,2R,6S,7R)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2)11-7-5-3-6(10-4-5)8(7)12-9;/h5-8,10H,3-4H2,1-2H3;1H/t5-,6-,7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOBPLQERPTYEQ-YYJTYPBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)NC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3C[C@H]([C@@H]2O1)NC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

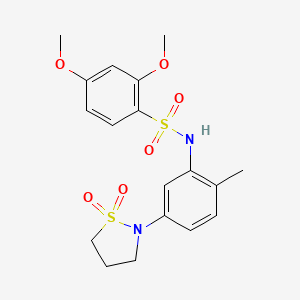
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)
![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)
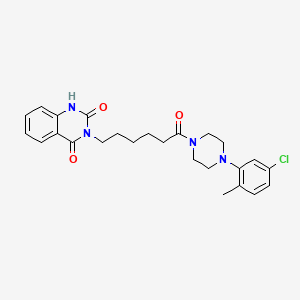
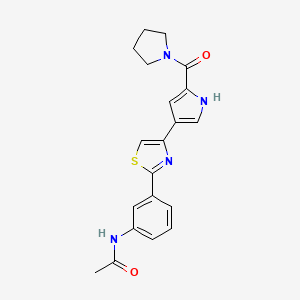
![N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2896996.png)
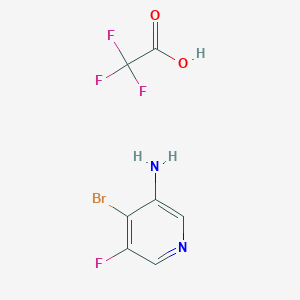
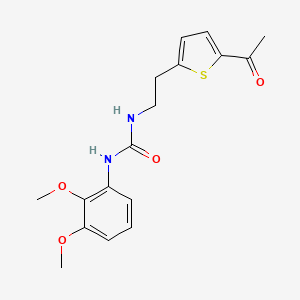
![1-[1-(3,5-Dichloropyridin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2897000.png)
![3-[4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2897001.png)
![3-Phenyl-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2897005.png)
